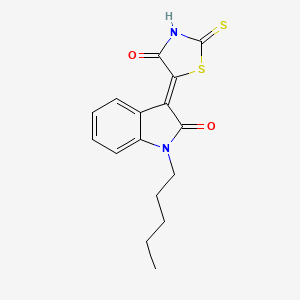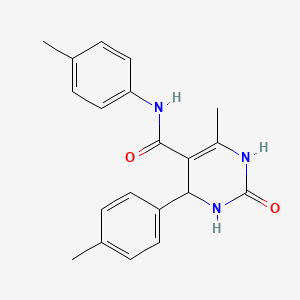
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Overview
Description
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring fused with an indolone moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one typically involves the condensation of appropriate thiazolidinone and indolone precursors. One common method is the Knoevenagel condensation, which employs organic bases such as piperidine, triethylamine (TEA), and sodium acetate (AcONa) under microwave dielectric heating . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-BR-3-(3-(4-BR-PH)-4-OXO-2-THIOXO-THIAZOLIDIN-5-YLIDENE)-1,3-2H-INDOL-2-ONE
- 3-(3-(4-ETHOXY-PH)-4-OXO-2-THIOXO-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-2H-INDOL-2-ONE
Uniqueness
What sets 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one apart from similar compounds is its specific substitution pattern and the presence of a pentyl group
Properties
IUPAC Name |
(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(15(18)20)13-14(19)17-16(21)22-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,19,21)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORMDSQFBNRPW-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3885586.png)
![2-[(4-chlorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3885591.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3885597.png)
![N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide](/img/structure/B3885601.png)
![N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885604.png)
![N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3885609.png)

![1-{2-[(1-adamantylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3885631.png)
![N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide](/img/structure/B3885634.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3885638.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B3885648.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3885675.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885689.png)
